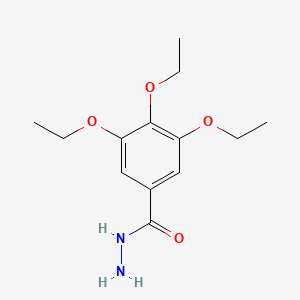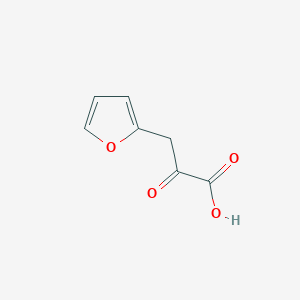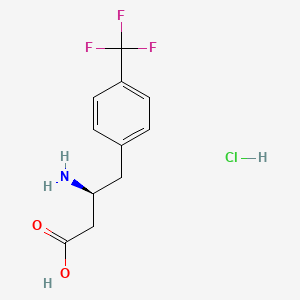
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a trifluoromethyl-substituted phenyl ring, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and (S)-alanine.
Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with (S)-alanine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pH, and time), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with new functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in understanding enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration. This compound can modulate enzyme activity or receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
4-(Trifluoromethyl)phenylalanine: A structurally similar amino acid with a trifluoromethyl group.
3-Amino-4-phenylbutanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
(S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
270065-79-7 |
|---|---|
Fórmula molecular |
C11H12F3NO2 |
Peso molecular |
247.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-7(2-4-8)5-9(15)6-10(16)17/h1-4,9H,5-6,15H2,(H,16,17)/t9-/m0/s1 |
Clave InChI |
RCVBUWYXFGWFHR-VIFPVBQESA-N |
SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F.Cl |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1CC(CC(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


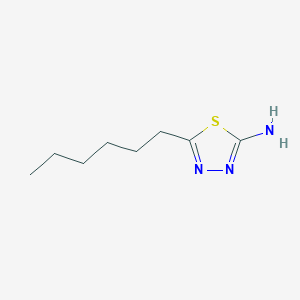

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)
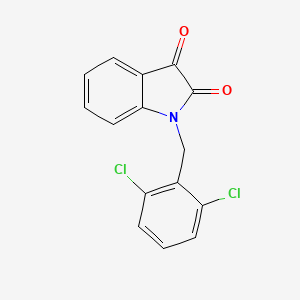
![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)



